1-benzoyl-4-benzylpiperidine
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Overview
Description
1-Benzoyl-4-benzylpiperidine is a compound belonging to the class of organic compounds known as 1-benzoylpiperidines. These compounds contain a piperidine ring substituted at the 1-position with a benzoyl group. Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological activities and applications .
Preparation Methods
1-Benzoyl-4-benzylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone or its hydrochloride salt with alkylbenzyl halides via nucleophilic substitution . Another method includes the reduction of 1-benzoyl-4-piperidine carboxylic acid . Industrial production methods often utilize a one-pot reaction to enhance yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Benzoyl-4-benzylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Cyclization: This reaction can form various cyclic structures, enhancing the compound’s pharmacological properties
Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
1-Benzoyl-4-benzylpiperidine has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
1-Benzoyl-4-benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine . The compound also functions as a monoamine oxidase inhibitor, with a preference for MAO-A . These actions involve molecular targets such as dopamine and norepinephrine transporters, as well as monoamine oxidase enzymes .
Comparison with Similar Compounds
1-Benzoyl-4-benzylpiperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: A stimulant with effects similar to amphetamine.
1-Benzyl-4-piperidone: Used in the synthesis of menin inhibitors for treating leukemia.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(18-9-5-2-6-10-18)20-13-11-17(12-14-20)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYTNAJGNVOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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